

# Application Notes and Protocol for Leak Point Pressure Measurement with TAS-303

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

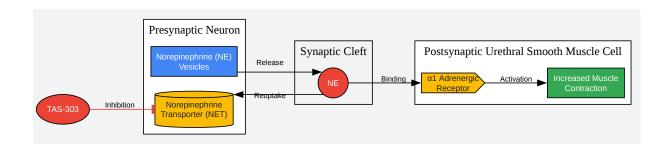
TAS-303 is a selective norepinephrine reuptake inhibitor under investigation for the treatment of stress urinary incontinence (SUI).[1][2][3] Its mechanism of action focuses on increasing urethral sphincter contractility to reduce involuntary urine leakage.[3][4] Leak point pressure (LPP) measurement is a critical urodynamic study used to quantify the pressure at which urine leakage occurs, providing a direct assessment of urethral resistance and sphincter function.[5] [6] This document provides a detailed protocol for conducting leak point pressure measurements to evaluate the efficacy of TAS-303 in a research setting.

Urodynamic studies are essential for evaluating the functional status of the lower urinary tract by examining the pressure-flow relationship between the bladder and the urethra.[7] These tests help in diagnosing issues related to how well the bladder holds and empties urine.[8] The two primary types of leak point pressure are the Abdominal Leak Point Pressure (ALPP) and the Detrusor Leak Point Pressure (DLPP).[5] ALPP assesses urethral resistance during increases in abdominal pressure (e.g., coughing or Valsalva maneuver), which is particularly relevant for SUI.[5][9] DLPP measures the detrusor pressure at which leakage occurs in the absence of an abdominal pressure increase.[5]

# Signaling Pathway of TAS-303 in Urethral Sphincter Control



**TAS-303** is a selective norepinephrine reuptake inhibitor.[2] By blocking the norepinephrine transporter (NET) in the synaptic cleft of neurons innervating the urethral smooth muscle, **TAS-303** increases the concentration and duration of action of norepinephrine. Norepinephrine then acts on α1 adrenergic receptors, which are abundant in the smooth muscle of the proximal urethra.[1][10] This stimulation leads to increased urethral smooth muscle contraction, enhancing urethral closure pressure and resistance to involuntary urine leakage during increases in abdominal pressure.



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Caption: Mechanism of action of **TAS-303** on the urethral sphincter.

# Experimental Protocol: Abdominal Leak Point Pressure (ALPP) Measurement

This protocol outlines the procedure for measuring ALPP in female subjects with SUI to assess the effect of **TAS-303**.

## **Subject Preparation**

- Inclusion Criteria: Female subjects aged 20-65 years diagnosed with SUI.[1]
- Informed Consent: Obtain written informed consent from all participants.[10]
- Pre-test Instructions:
  - Subjects should arrive at the clinic with a comfortably full bladder.[11][12]



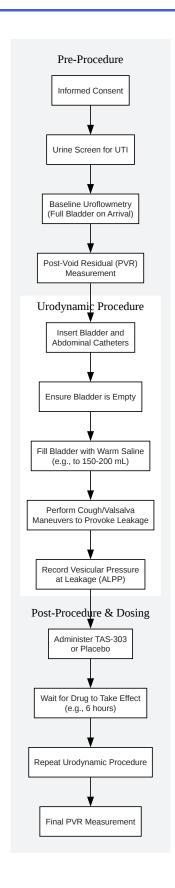
- Subjects should discontinue any medications that may interfere with lower urinary tract function for a specified period before the study, as determined by the principal investigator.
- A urine sample will be collected to screen for urinary tract infections, which would lead to rescheduling the test.[11]

### **Equipment and Materials**

- TAS-303 (e.g., 18 mg oral dose) and placebo.[13][14]
- Multichannel urodynamic system capable of measuring vesicular pressure (Pves) and abdominal pressure (Pabd), and calculating detrusor pressure (Pdet = Pves - Pabd).[9]
- Dual-lumen urethral catheter (e.g., 6-7 Fr) for bladder filling and pressure measurement.[6]
   [9]
- Rectal or vaginal catheter for measuring abdominal pressure.[8][9]
- Infusion pump for sterile, warm saline.
- Commode or specialized chair for voiding.[11]
- Ultrasound device for post-void residual (PVR) measurement (optional).[15]

### **Experimental Workflow**





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Caption: Workflow for ALPP measurement with TAS-303.



#### **Detailed Procedure**

- Baseline Measurements:
  - Perform a baseline non-invasive uroflowmetry test to measure the rate and volume of urine flow.[15]
  - Measure the post-void residual (PVR) volume using a catheter or ultrasound. A PVR of 150 mL or more may indicate incomplete bladder emptying.[5]
- Catheterization:
  - With the patient in a supine or sitting position, insert a dual-lumen urodynamic catheter into the bladder through the urethra.[9][11]
  - Insert a second catheter into the rectum or vagina to measure abdominal pressure (Pabd).
     [9][11]
  - Connect both catheters to the urodynamic system and ensure proper calibration.
- Cystometry and ALPP Measurement:
  - Ensure the bladder is completely empty through the catheter.
  - Begin filling the bladder with warm, sterile saline at a medium rate (e.g., 25-60 mL/min).[6]
     [16]
  - Once the bladder volume reaches a standardized volume (e.g., 150-200 mL), temporarily stop the infusion.[6][16]
  - Instruct the patient to perform a series of coughs or a Valsalva maneuver with increasing intensity to provoke urinary leakage.[5][8]
  - Visually observe for urine leakage from the urethral meatus.
  - The vesicular pressure (Pves) at the exact moment of leakage, in the absence of a detrusor contraction (Pdet remains stable), is recorded as the Abdominal Leak Point Pressure (ALPP).[5]



- · Drug Administration and Follow-up:
  - Following the baseline ALPP measurement, administer a single oral dose of TAS-303
     (e.g., 18 mg) or a matching placebo in a double-blind manner.[1][13]
  - Wait for a specified period for the drug to reach peak effect (e.g., 6 hours post-dose, as used in clinical trials).[1][10]
  - Repeat the cystometry and ALPP measurement procedure (steps 3.1-3.3) to assess the post-dose effect.

## **Data Collection and Analysis**

- Continuously record Pves, Pabd, and calculated Pdet throughout the study.
- The primary endpoint is the change in ALPP from baseline to post-dosing.
- Secondary endpoints can include changes in maximum urethral closure pressure (MUCP),
   bladder capacity, and compliance.[1]
- Statistical analysis, such as a t-test or ANCOVA, should be used to compare the changes in ALPP between the **TAS-303** and placebo groups.[1]

### **Data Presentation**

Quantitative data should be summarized in tables for clear comparison between the **TAS-303** and placebo groups.

Table 1: Baseline Urodynamic Parameters



Parameter	TAS-303 Group (n=)	Placebo Group (n=)	p-value
Age (years)	Mean ± SD	Mean ± SD	_
Baseline ALPP (cm H <sub>2</sub> O)	Mean ± SD	Mean ± SD	
Baseline MUCP (cm H <sub>2</sub> O)	Mean ± SD	Mean ± SD	-
Bladder Capacity (mL)	Mean ± SD	Mean ± SD	-

Table 2: Change in Abdominal Leak Point Pressure (ALPP) Post-Dose

Group	Baseline ALPP (cm H₂O)	Post-Dose ALPP (cm H₂O)	Mean Change ± SD (cm H₂O)	Between- Group Difference (95% CI)	p-value
TAS-303	Mean ± SD	Mean ± SD			
Placebo	Mean ± SD	Mean ± SD			

Note: Data from clinical trials on a similar endpoint (MUCP) showed a mean change of +3.473 cmH<sub>2</sub>O for **TAS-303** versus +2.615 cmH<sub>2</sub>O for placebo, though this difference was not statistically significant in that particular study.[1][10] Preclinical studies in rats, however, did show a significant dose-dependent increase in leak point pressure with **TAS-303** administration.[3][10]

# **Interpretation of Results**

- An increase in ALPP after administration of TAS-303 compared to placebo would suggest that the drug enhances urethral resistance during abdominal stress.
- ALPP values are typically interpreted as follows, although there is some controversy over exact thresholds:[9][16]



- <60 cm H<sub>2</sub>O: Suggestive of intrinsic sphincter deficiency (ISD).
- 60-90 cm H<sub>2</sub>O: Equivocal.
- >90 cm H₂O: Suggestive of urethral hypermobility without significant ISD.
- A statistically significant increase in ALPP in the TAS-303 group would provide evidence of the drug's intended pharmacological effect and its potential as a treatment for stress urinary incontinence.

### **Safety and Considerations**

- Urodynamic testing is generally a safe procedure, but it carries risks of urinary tract infection,
   urethral trauma, and discomfort.[17]
- Aseptic techniques should be strictly followed during catheterization.
- Adverse events should be monitored and recorded throughout the study. Common adverse
  events associated with TAS-303 in clinical trials were generally mild to moderate.[4][13]
- Standardization of the protocol is crucial for obtaining reliable and comparable results. Factors such as catheter size, bladder volume at testing, and the specific provocative maneuver can influence LPP measurements.[6]

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